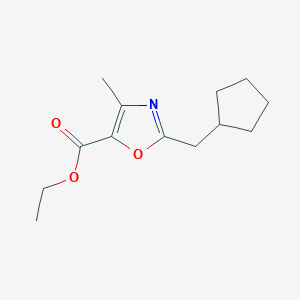
Ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate
Vue d'ensemble
Description
Ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate, or ECMMO, is a synthetic compound used in a variety of scientific research applications. It is a monocyclic ether compound with a cyclopentylmethyl group attached to the oxazole ring. ECMMO has several unique properties that make it an attractive compound for scientific research, including its low toxicity, low reactivity, and high solubility in a variety of solvents.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate serves as a versatile compound in organic synthesis, particularly in the formation of complex heterocyclic structures. For instance, it has been utilized in phosphine-catalyzed [4 + 2] annulation reactions, yielding highly functionalized tetrahydropyridines with excellent regioselectivity and diastereoselectivities (Zhu, Lan, & Kwon, 2003). This process highlights its role in constructing intricate molecular architectures crucial for developing pharmaceuticals and materials.
Fluorescent Probes and Detection Applications
The compound has been explored for its potential in creating fluorescent probes for detecting biological molecules. A study designed and synthesized a colorimetric and ratiometric fluorescent probe using a derivative of this compound, which demonstrated high sensitivity and selectivity for detecting biothiols in physiological media (Wang et al., 2017). This application is significant in analytical chemistry and diagnostics, providing tools for understanding biological processes and diseases.
Antimicrobial and Biological Activities
Modifications of the ethyl 2-amino-4-methylthiazole-5-carboxylate, a related derivative, have shown antimicrobial activities against various bacterial and fungal strains, suggesting that structural analogs of Ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate could possess similar properties (Desai, Bhatt, & Joshi, 2019). The synthesis and biological evaluation of such derivatives are crucial for discovering new antimicrobial agents.
Material Science and Polymer Modification
In material science, derivatives of Ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate can be used to modify polymers, such as poly(2-oxazoline)s, to control their properties like cloud point and glass transition temperatures. This tunability is achieved through post-polymerization modification reactions, demonstrating the compound's utility in developing advanced materials with tailored properties (Sehlinger et al., 2015).
Propriétés
IUPAC Name |
ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-3-16-13(15)12-9(2)14-11(17-12)8-10-6-4-5-7-10/h10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMMHCCXFRHQPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)CC2CCCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1528751.png)


![5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B1528756.png)




![3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one](/img/structure/B1528763.png)